4-[2-Methoxy-4-(methylsulfanyl)benzoyl]morpholine
CAS No.:
Cat. No.: VC11328407
Molecular Formula: C13H17NO3S
Molecular Weight: 267.35 g/mol
* For research use only. Not for human or veterinary use.
![4-[2-Methoxy-4-(methylsulfanyl)benzoyl]morpholine -](/images/structure/VC11328407.png)
Specification
Molecular Formula | C13H17NO3S |
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Molecular Weight | 267.35 g/mol |
IUPAC Name | (2-methoxy-4-methylsulfanylphenyl)-morpholin-4-ylmethanone |
Standard InChI | InChI=1S/C13H17NO3S/c1-16-12-9-10(18-2)3-4-11(12)13(15)14-5-7-17-8-6-14/h3-4,9H,5-8H2,1-2H3 |
Standard InChI Key | VXIVMXHZLVIZJW-UHFFFAOYSA-N |
SMILES | COC1=C(C=CC(=C1)SC)C(=O)N2CCOCC2 |
Canonical SMILES | COC1=C(C=CC(=C1)SC)C(=O)N2CCOCC2 |
Introduction
Structural and Physicochemical Properties
The molecular formula of 4-[2-methoxy-4-(methylsulfanyl)benzoyl]morpholine is inferred as C₁₃H₁₇NO₃S, with a molecular weight of approximately 283.35 g/mol. Key structural features include:
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A benzoyl group (C₆H₅CO-) with substituents at the 2- and 4-positions.
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A methoxy group (-OCH₃) at position 2, contributing to electron-donating effects.
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A methylsulfanyl group (-SCH₃) at position 4, introducing moderate hydrophobicity and potential hydrogen-bonding capabilities.
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A morpholine ring (C₄H₈NO), a six-membered heterocycle containing one oxygen and one nitrogen atom, known to enhance solubility and bioavailability in drug-like molecules .
Table 1: Estimated Physicochemical Properties
The methoxy group enhances solubility in polar solvents, while the methylsulfanyl group may improve membrane permeability due to its hydrophobic character . The morpholine ring’s conformational flexibility allows for optimal interactions with biological targets, as observed in structurally related compounds .
Synthetic Pathways and Methodologies
While no explicit synthesis protocol for 4-[2-methoxy-4-(methylsulfanyl)benzoyl]morpholine is documented in peer-reviewed literature, plausible routes can be extrapolated from analogous morpholine-benzoyl hybrids:
Route 1: Acylation of Morpholine
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Benzoyl Chloride Preparation:
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Coupling with Morpholine:
Route 2: Nucleophilic Substitution
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An alternative approach involves substituting a pre-functionalized benzoyl derivative with a morpholine-containing nucleophile. For example, a brominated benzoyl intermediate could undergo displacement with morpholine under Ullmann or Buchwald-Hartwig conditions .
Challenges in Synthesis
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Steric Hindrance: The 2-methoxy and 4-methylsulfanyl groups may impede reaction efficiency at the benzoyl core.
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Oxidation Sensitivity: The methylsulfanyl group (-SCH₃) is prone to oxidation, necessitating inert atmosphere conditions during synthesis .
Pharmacological and Biological Activities
Morpholine derivatives are widely investigated for their diverse biological activities, ranging from anticancer to antimicrobial effects. While direct studies on 4-[2-methoxy-4-(methylsulfanyl)benzoyl]morpholine are lacking, inferences can be drawn from structurally related compounds:
Antibacterial and Antifungal Activity
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Structural Role: The methylsulfanyl group’s electron-rich sulfur atom may disrupt bacterial cell walls or inhibit enzymes like dihydrofolate reductase .
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Comparative Data: Morpholinyl benzoxazines showed MIC values of 4–8 μg/mL against Staphylococcus aureus and Escherichia coli .
Neuropharmacological Applications
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Receptor Modulation: Morpholine derivatives exhibit affinity for serotonin (5-HT) and sigma receptors, which are implicated in depression and neurodegenerative diseases . The methoxy group’s electron-donating effects could enhance binding to these targets.
Comparative Analysis with Related Compounds
Table 2: Key Analogues and Their Bioactivities
Key Distinctions:
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The methylsulfanyl group in 4-[2-methoxy-4-(methylsulfanyl)benzoyl]morpholine offers unique redox properties compared to simpler morpholine analogues.
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The methoxy substituent at position 2 may reduce metabolic degradation compared to unsubstituted benzoyl derivatives .
Future Research Directions
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Synthetic Optimization:
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Develop catalytic methods (e.g., photoredox catalysis) to improve yield and reduce byproducts.
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Explore protecting group strategies for the methylsulfanyl moiety during synthesis.
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Biological Screening:
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Computational Studies:
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Perform molecular docking to predict binding modes with kinases (e.g., PI3K, EGFR) and microbial targets.
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Use QSAR (Quantitative Structure-Activity Relationship) models to optimize substituent effects.
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